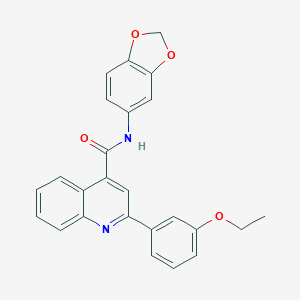![molecular formula C30H24N2O4 B442722 N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B442722.png)
N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound with a molecular formula of C30H24N2O4. This compound is known for its unique structural properties, which include two xanthene moieties connected by an ethylamine linker. It has applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N9-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-aminoethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols or amines .
Applications De Recherche Scientifique
N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N9-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-xanthene-9-carboxylic acid
- 2-aminoethylamine
- 9,9-dimethylxanthene
- 9-cyanoxanthene
- Xanthene-9-carboxylic acid derivatives
Uniqueness
N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE is unique due to its dual xanthene structure, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence and photostability, such as imaging and sensor technologies .
Propriétés
Formule moléculaire |
C30H24N2O4 |
|---|---|
Poids moléculaire |
476.5g/mol |
Nom IUPAC |
N-[2-(9H-xanthene-9-carbonylamino)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C30H24N2O4/c33-29(27-19-9-1-5-13-23(19)35-24-14-6-2-10-20(24)27)31-17-18-32-30(34)28-21-11-3-7-15-25(21)36-26-16-8-4-12-22(26)28/h1-16,27-28H,17-18H2,(H,31,33)(H,32,34) |
Clé InChI |
NPYFAEHGHLSMNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromophenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B442644.png)

![1-AZEPANYL[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B442646.png)
![METHYL 2-({[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B442648.png)
![METHYL 6-ETHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B442649.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B442651.png)
![Ethyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B442652.png)
![Ethyl 2-({[2-(4-isobutylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B442653.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B442657.png)
![(4-Benzylpiperidino)[2-(3-ethoxyphenyl)-4-quinolyl]methanone](/img/structure/B442659.png)
![METHYL 6-TERT-BUTYL-2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B442660.png)
![1-{[5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B442661.png)
